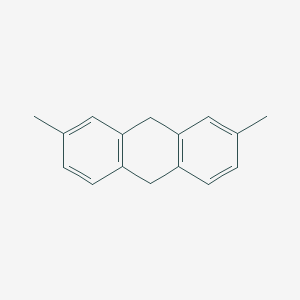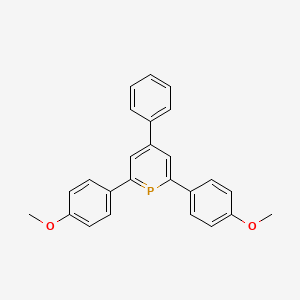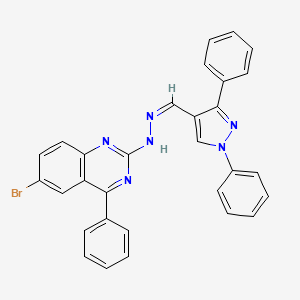
2,7-Dimethyl-9,10-dihydroanthracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Dimethyl-9,10-dihydroanthracene is an organic compound with the molecular formula C16H16 It is a derivative of anthracene, where the 9 and 10 positions are hydrogenated, and the 2 and 7 positions are substituted with methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethyl-9,10-dihydroanthracene typically involves the hydrogenation of 2,7-dimethylanthracene. This process can be carried out using a palladium catalyst under hydrogen gas at elevated pressures and temperatures. The reaction conditions must be carefully controlled to ensure selective hydrogenation at the 9 and 10 positions without affecting the aromatic ring system.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions for large-scale hydrogenation and ensuring the purity of the final product through recrystallization or other purification techniques.
化学反应分析
Types of Reactions
2,7-Dimethyl-9,10-dihydroanthracene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form 2,7-dimethylanthracene.
Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: 2,7-Dimethylanthracene.
Reduction: Fully saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
2,7-Dimethyl-9,10-dihydroanthracene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying hydrogenation reactions.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2,7-Dimethyl-9,10-dihydroanthracene involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products. In biological systems, its derivatives may interact with cellular components, leading to specific biological effects.
相似化合物的比较
Similar Compounds
- 2,6-Dimethyl-9,10-dihydroanthracene
- 2,3-Dichloro-9,10-dihydroanthracene
- 9,10-Dihydro-11,12-dimethyl-9,10-ethanoanthracene
Uniqueness
2,7-Dimethyl-9,10-dihydroanthracene is unique due to its specific substitution pattern, which affects its chemical reactivity and physical properties. Compared to other similar compounds, it may exhibit different reactivity in substitution reactions and different biological activities.
属性
分子式 |
C16H16 |
|---|---|
分子量 |
208.30 g/mol |
IUPAC 名称 |
2,7-dimethyl-9,10-dihydroanthracene |
InChI |
InChI=1S/C16H16/c1-11-3-5-13-9-14-6-4-12(2)8-16(14)10-15(13)7-11/h3-8H,9-10H2,1-2H3 |
InChI 键 |
DBFJVXARVMMGNH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(CC3=C(C2)C=C(C=C3)C)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-chloro-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11941712.png)


![1-Nitro-4-[(4-nitrophenoxy)methoxy]benzene](/img/structure/B11941724.png)



![1-[4-(Dimethylamino)phenyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11941744.png)

![N-[3-[(5-methoxy-1H-indol-3-yl)methylidene]-2-oxo-1H-indol-5-yl]-3-piperidin-1-ylpropanamide](/img/structure/B11941762.png)

